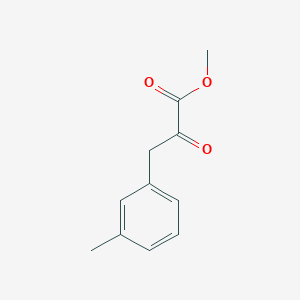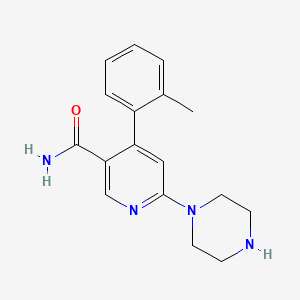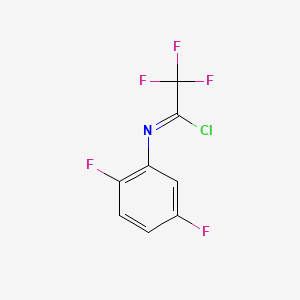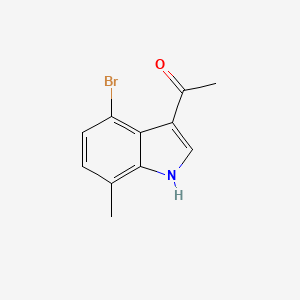
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of a precursor compound followed by cyclization. One common method includes the bromination of 3,5-dibromobenzaldehyde, which is then subjected to cyclization reactions to form the indene-1,3-dione structure. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like thioredoxin reductase, which plays a crucial role in maintaining cellular redox balance . By binding to the active site of the enzyme, the compound disrupts its function, leading to an accumulation of reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in the context of cancer research, where selective targeting of cancer cells is a key therapeutic strategy.
類似化合物との比較
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and exhibit similar chemical reactivity and biological activities.
2-Amino-3,5-dibromobenzyl alcohol: Another compound with the 3,5-dibromophenyl group, used in various synthetic applications.
Uniqueness
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione structure, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical modifications and applications compared to other similar compounds.
特性
分子式 |
C15H8Br2O2 |
|---|---|
分子量 |
380.03 g/mol |
IUPAC名 |
2-(3,5-dibromophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H |
InChIキー |
MJCQZBDGAARDOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)


![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)




![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
